molecular formula C10H12O B2699557 (3-Allyl-phenyl)-methanol CAS No. 106965-54-2

(3-Allyl-phenyl)-methanol

Cat. No.: B2699557
CAS No.: 106965-54-2
M. Wt: 148.205
InChI Key: AAOGHCPCYSTUSP-UHFFFAOYSA-N
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Description

(3-Allyl-phenyl)-methanol is an organic compound characterized by the presence of an allyl group attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Allyl-phenyl)-methanol can be synthesized through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Another method includes the allylation of phenylmethanol derivatives using allyl bromide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of nanostructured catalysts has been explored to enhance the selectivity and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (3-Allyl-phenyl)-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Halides, nucleophiles, and appropriate solvents.

Major Products:

    Oxidation: Aldehydes and ketones.

    Reduction: Saturated alcohols.

    Substitution: Various substituted phenylmethanol derivatives.

Mechanism of Action

The mechanism of action of (3-Allyl-phenyl)-methanol involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include modulation of enzyme activity, interaction with cellular receptors, and alteration of signaling pathways .

Comparison with Similar Compounds

Uniqueness: (3-Allyl-phenyl)-methanol is unique due to the presence of both an allyl group and a hydroxyl group attached to the phenyl ring.

Properties

IUPAC Name

(3-prop-2-enylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-4-9-5-3-6-10(7-9)8-11/h2-3,5-7,11H,1,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOGHCPCYSTUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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